5-Cinnamylidenebarbituric acid
Description
Structure
3D Structure
Properties
CAS No. |
212375-00-3 |
|---|---|
Molecular Formula |
C13H10N2O3 |
Molecular Weight |
242.23 g/mol |
IUPAC Name |
5-[(E)-3-phenylprop-2-enylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C13H10N2O3/c16-11-10(12(17)15-13(18)14-11)8-4-7-9-5-2-1-3-6-9/h1-8H,(H2,14,15,16,17,18)/b7-4+ |
InChI Key |
CRQHPZFBGAKYRX-QPJJXVBHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C=C2C(=O)NC(=O)NC2=O |
Canonical SMILES |
C1=CC=C(C=C1)C=CC=C2C(=O)NC(=O)NC2=O |
Origin of Product |
United States |
Synthetic Methodologies for 5 Cinnamylidenebarbituric Acid and Its Analogues
Classical Condensation Approaches to 5-Cinnamylidenebarbituric Acid Synthesis
The cornerstone of this compound synthesis lies in the Knoevenagel condensation, a versatile carbon-carbon bond-forming reaction. This approach typically involves the reaction of an active methylene (B1212753) compound, in this case, barbituric acid, with a carbonyl compound, cinnamaldehyde (B126680).
Knoevenagel Condensation: Reaction Parameters and Optimization
The Knoevenagel condensation between barbituric acid and cinnamaldehyde is a well-established method for producing this compound. Current time information in Bangalore, IN.researchgate.net A typical procedure involves dissolving barbituric acid in a suitable solvent, often water, at an elevated temperature. Current time information in Bangalore, IN. Freshly distilled cinnamaldehyde is then added, leading to the rapid formation of a yellow precipitate, which is the desired product. Current time information in Bangalore, IN. The reaction mixture is typically stirred at or near reflux for a period to ensure completion. Current time information in Bangalore, IN.
Several parameters can be optimized to improve the yield and purity of the product. These include:
Reaction Time: Adequate time is necessary to drive the reaction to completion. In one reported procedure, the mixture was maintained just below reflux for one hour after the addition of cinnamaldehyde. Current time information in Bangalore, IN.
Temperature: The reaction is generally performed at elevated temperatures, such as the reflux temperature of the solvent, to ensure sufficient reaction rates. Current time information in Bangalore, IN.
Catalyst Amount: While the reaction can proceed without a catalyst, the use of catalytic systems can significantly enhance the reaction rate and yield. The optimal amount of catalyst needs to be determined for each specific system.
Solvent: The choice of solvent can influence the reaction rate and product isolation. Water is a common and environmentally benign solvent for this reaction. Current time information in Bangalore, IN. Studies on related Knoevenagel condensations have shown that protic solvents can be more effective than aprotic solvents due to their ability to stabilize reaction intermediates.
| Parameter | Condition | Observation | Reference |
| Reactants | Barbituric acid, Cinnamaldehyde | Forms this compound | Current time information in Bangalore, IN. |
| Solvent | Water | Effective and environmentally friendly | Current time information in Bangalore, IN. |
| Temperature | Near reflux | Promotes reaction completion | Current time information in Bangalore, IN. |
| Product | Yellow precipitate | High theoretical yield (96%) | Current time information in Bangalore, IN. |
Catalytic Systems in Synthesis of this compound
Various catalytic systems have been developed to enhance the efficiency and sustainability of this compound synthesis. These catalysts often provide milder reaction conditions and improved yields.
Amino-bifunctional Frameworks: These materials have been shown to be effective catalysts for Knoevenagel condensations, offering high conversion rates under mild conditions and in short reaction times.
Copper Oxide Nanoparticles (CuO NPs): CuO NPs have been successfully employed as a heterogeneous catalyst for the synthesis of 5-arylidene barbituric acid derivatives, including those analogous to this compound. researchgate.net This method offers the advantages of high yields, short reaction times, and simple workup procedures under solvent-free conditions at room temperature. researchgate.net The catalyst is also inexpensive, stable, and recyclable. researchgate.net
Samarium(III) Chloride (SmCl₃): This Lewis acid has been used as a catalyst for the Knoevenagel condensation to produce this compound in water.
| Catalyst | Reactants | Conditions | Advantages | Reference |
| Amino-bifunctional Frameworks | Benzaldehyde (B42025), Malononitrile | Ethanol, Room Temp, 5 min | High conversion, Mild conditions | |
| Copper Oxide Nanoparticles | Barbituric acid, Aromatic aldehydes | Solvent-free, Room Temp | High yields, Recyclable catalyst | researchgate.net |
| Samarium(III) Chloride | Barbituric acid, Cinnamaldehyde | Water | --- |
Development of Novel Synthetic Pathways
In line with the principles of green chemistry, recent research has focused on developing more environmentally friendly and efficient synthetic routes to this compound and its analogues.
Solvent-Free Reaction Conditions and Microwave-Assisted Synthesis
To minimize the use of hazardous organic solvents, solvent-free and microwave-assisted methods have emerged as powerful alternatives.
Solvent-Free Grinding: A mechanochemical approach involving the solvent-free grinding of barbituric acid with cinnamaldehyde offers a simple and efficient way to facilitate the condensation reaction.
Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate the Knoevenagel condensation. This technique often leads to shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. For instance, microwave-assisted synthesis of related cinnamic acid derivatives has been achieved in high yields under solvent-free conditions.
Alternative Reactant Precursors and Reaction Cascades
While the direct condensation of barbituric acid and cinnamaldehyde is the most common route, the synthesis of analogues can involve alternative precursors. For example, substituted benzaldehydes can be used in place of cinnamaldehyde to generate a library of 5-benzylidenebarbituric acid derivatives. researchgate.net
Reaction cascades, where multiple transformations occur in a single pot, offer a highly efficient strategy for synthesizing complex molecules. While specific examples for this compound are not extensively documented, enzymatic cascades have been developed for the synthesis of related compounds like D-amino acids, demonstrating the potential of this approach. nih.govmdpi.com Such cascades can involve a series of enzymatic or chemo-catalytic steps to build up the desired molecular framework from simpler precursors.
Advanced Spectroscopic and Analytical Characterization Techniques in Academic Research on 5 Cinnamylidenebarbituric Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone for the structural analysis of 5-Cinnamylidenebarbituric acid, offering unparalleled insight into its carbon and hydrogen framework.
Proton (¹H) NMR Spectroscopic Analysis
Proton (¹H) NMR spectroscopy provides information on the chemical environment and connectivity of hydrogen atoms within the molecule. In a typical ¹H NMR spectrum of this compound, distinct signals corresponding to the different types of protons are observed.
The protons of the phenyl group typically appear as a multiplet in the aromatic region of the spectrum. The vinyl protons of the cinnamylidene group give rise to characteristic signals, with their chemical shifts and coupling constants providing information about their stereochemistry. The NH protons of the barbituric acid ring usually appear as a broad singlet, and its chemical shift can be solvent-dependent.
A detailed analysis of the ¹H NMR spectrum allows for the assignment of each proton to its specific position in the molecule. For instance, in a study of related compounds, ¹H NMR spectra were acquired at 500 MHz. While specific data for this compound is not detailed, the general approach involves analyzing chemical shifts (δ) and coupling constants (J) to map out the proton environment.
Table 1: Representative ¹H NMR Data for Protons in a this compound-like Scaffold
| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |
|---|---|---|---|
| NH (Barbituric Acid) | ~11.0 | br s | - |
| Ar-H (Phenyl) | 7.2-7.8 | m | - |
| =CH- (Vinyl) | 6.5-7.0 | d | ~15 |
| =CH- (Vinyl) | 5.8-6.2 | dd | ~15, ~8 |
Note: This table is illustrative and based on typical chemical shifts for similar structural motifs. Actual values can vary based on solvent and experimental conditions.
Carbon-13 (¹³C) NMR Spectroscopic Analysis
Complementing the proton data, Carbon-13 (¹³C) NMR spectroscopy maps the carbon skeleton of this compound. Unlike ¹H NMR, the area under a ¹³C NMR signal is not typically used for quantitative analysis due to variations in signal intensity for different types of carbons. pressbooks.pub
The spectrum will show distinct peaks for each unique carbon atom. The carbonyl carbons of the barbituric acid ring are characteristically found at the downfield end of the spectrum (around 160-170 ppm). The carbons of the phenyl ring and the vinyl group appear in the aromatic and olefinic regions, respectively. The chemical shifts provide valuable information about the electronic environment of each carbon atom.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon Assignment | Predicted Chemical Shift (δ) ppm |
|---|---|
| C=O (Amide) | ~165 |
| C=O (Urea) | ~150 |
| C (Vinyl) | ~140 |
| C (Aromatic) | 128-135 |
| C (Vinyl) | ~125 |
Note: These are predicted values. Experimental values may differ based on the specific conditions of the analysis.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY)
To unambiguously assign all proton and carbon signals and to determine the three-dimensional structure, a variety of two-dimensional (2D) NMR experiments are employed. sdsu.eduwikipedia.orgslideshare.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. sdsu.eduwikipedia.orgslideshare.net For this compound, COSY spectra would show correlations between the vinyl protons and between the protons on the phenyl ring, helping to establish the connectivity within these fragments.
HSQC (Heteronuclear Single Quantum Coherence): HSQC identifies direct one-bond correlations between protons and the carbons they are attached to (¹H-¹³C). sdsu.eduwikipedia.orgslideshare.net This is crucial for assigning the signals of protonated carbons in the ¹³C NMR spectrum. For example, the signals of the vinyl and phenyl protons would correlate with their directly attached carbon atoms.
Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis
Vibrational spectroscopy techniques, including Fourier Transform Infrared (FT-IR) and Raman spectroscopy, provide a molecular "fingerprint" by probing the vibrational modes of the molecule's bonds.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in this compound. mdpi.com The infrared spectrum shows absorption bands at specific wavenumbers corresponding to the vibrational frequencies of different bonds.
Key characteristic absorption bands for this compound would include:
N-H stretching: The N-H bonds of the barbituric acid ring would show a broad absorption band in the region of 3100-3300 cm⁻¹.
C=O stretching: The carbonyl groups of the barbituric acid ring will exhibit strong absorption bands in the range of 1650-1750 cm⁻¹. The exact position can indicate the presence of different types of carbonyl groups (amide, urea).
C=C stretching: The carbon-carbon double bonds of the cinnamylidene group and the aromatic ring will show absorptions in the 1500-1650 cm⁻¹ region.
C-H stretching: Aromatic and vinylic C-H stretching vibrations are typically observed above 3000 cm⁻¹.
The region from approximately 1500 to 400 cm⁻¹ is known as the fingerprint region and contains a complex pattern of absorptions that is unique to the molecule. docbrown.info
Table 3: Characteristic FT-IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Amide) | Stretching | 3100-3300 |
| C=O (Amide/Urea) | Stretching | 1650-1750 |
| C=C (Alkene/Aromatic) | Stretching | 1500-1650 |
Raman Spectroscopy Applications
Raman spectroscopy is a complementary technique to FT-IR that also provides information about molecular vibrations. potsdam.eduspectroscopyonline.com It relies on the inelastic scattering of monochromatic light. potsdam.edu While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for detecting non-polar bonds. spectroscopyonline.com
For this compound, Raman spectroscopy can be particularly useful for:
Confirming the C=C bond: The carbon-carbon double bond of the cinnamylidene moiety, being relatively non-polar, would give a strong signal in the Raman spectrum.
Analyzing the aromatic ring: The symmetric breathing vibrations of the phenyl ring are often prominent in Raman spectra.
Studying polymorphism: Raman spectroscopy is sensitive to changes in crystal structure and can be used to study different polymorphic forms of the compound.
The combination of FT-IR and Raman spectroscopy provides a comprehensive vibrational profile of this compound, aiding in its identification and structural characterization. potsdam.eduspectroscopyonline.com
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies
UV-Vis spectroscopy is a powerful technique for probing the electronic structure of molecules. researchgate.netshu.ac.ukmt.com The absorption of UV or visible light by a molecule corresponds to the excitation of outer electrons from their ground state to a higher energy state. shu.ac.uk In organic molecules like this compound, the absorption of UV-visible radiation is primarily associated with functional groups containing valence electrons with low excitation energies, known as chromophores. shu.ac.uk
The structure of this compound features an extended conjugated system, encompassing the phenyl ring, the exocyclic double bond, and the barbituric acid ring. This extensive conjugation is expected to result in absorption bands in the near-UV and visible regions of the electromagnetic spectrum. The primary electronic transitions responsible for these absorptions are π → π* transitions, which involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. shu.ac.ukmt.com These transitions are typically characterized by high molar absorptivities. shu.ac.uk Additionally, the presence of heteroatoms (nitrogen and oxygen) with non-bonding electrons (n-electrons) in the barbituric acid ring allows for n → π* transitions, which are generally of lower intensity. shu.ac.uk
The position of the maximum absorption wavelength (λmax) is highly sensitive to the extent of conjugation. A more extended conjugated system delocalizes the π electrons over a larger area, which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). up.ac.za This reduced energy gap corresponds to the absorption of longer wavelength (lower energy) light. Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be employed to predict the electronic absorption spectra and assign the observed transitions. researchgate.netmjcce.org.mk
| Transition Type | Expected Wavelength Region (nm) | Relative Intensity | Associated Structural Features |
|---|---|---|---|
| π → π | 250-400 | High | Cinnamylidene conjugated system |
| n → π | >300 | Low | Carbonyl and imide groups of the barbituric acid ring |
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pathway Analysis
Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of fragmentation patterns. researchgate.netlibretexts.org In the analysis of this compound, the molecular ion peak (M+) would be observed at a mass-to-charge ratio (m/z) corresponding to its molecular formula, C₁₃H₁₀N₂O₃, which is 242.23 g/mol . nih.gov
Upon ionization in the mass spectrometer, the molecular ion becomes energetically unstable and can undergo fragmentation into smaller, charged species. libretexts.org The analysis of these fragment ions provides valuable insights into the compound's structure. The fragmentation of this compound is expected to proceed through several characteristic pathways. Cleavage of the bond between the cinnamylidene side chain and the barbituric acid ring is a likely fragmentation route. This would lead to the formation of characteristic fragment ions corresponding to the cinnamylidene moiety and the barbituric acid ring. Further fragmentation of the cinnamylidene fragment could involve the loss of a phenyl group or other small neutral molecules. The fragmentation pattern of related cinnamic acid derivatives often shows characteristic losses that can be extrapolated to predict the behavior of this compound. researchgate.net
| m/z | Proposed Fragment | Fragmentation Pathway |
|---|---|---|
| 242 | [C₁₃H₁₀N₂O₃]⁺ | Molecular Ion |
| 128 | [C₉H₈]⁺ | Cinnamylidene fragment |
| 115 | [C₉H₇]⁺ | Loss of a hydrogen atom from the cinnamylidene fragment |
| 128 | [C₄H₄N₂O₃]⁺ | Barbituric acid fragment |
X-ray Diffraction Studies for Solid-State Structural Analysis and Conformation
The analysis of the crystal structure also provides details about the unit cell parameters (a, b, c, α, β, γ) and the space group, which describe the symmetry of the crystal lattice. ethz.chaps.org Intermolecular interactions, such as hydrogen bonding and π-π stacking, which play a crucial role in the packing of the molecules in the crystal, can also be identified and characterized. ekb.eg For instance, the N-H groups of the barbituric acid ring are capable of forming hydrogen bonds, which would significantly influence the crystal packing. While specific data for this compound is not available, the analysis of a related zinc complex demonstrates the type of detailed structural information that can be obtained, including the coordination environment around a metal center and the presence of intermolecular hydrogen bonds. ekb.eg
| Parameter | Description |
|---|---|
| Unit Cell Dimensions | The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ). |
| Space Group | The symmetry elements of the crystal lattice. |
| Bond Lengths and Angles | Precise measurements of the distances between atoms and the angles between bonds. |
| Conformation | The three-dimensional arrangement of the atoms in the molecule. |
| Intermolecular Interactions | Details of hydrogen bonding, van der Waals forces, and π-π stacking interactions. |
Advanced Chromatographic Techniques in Purity Assessment and Isolation
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of non-volatile and thermally labile compounds. researchgate.netnih.gov In the context of this compound research, reversed-phase HPLC (RP-HPLC) is a commonly employed mode. researchgate.net In RP-HPLC, a nonpolar stationary phase (e.g., C18-silica) is used with a polar mobile phase, typically a mixture of water or an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netmdpi.com
The separation of this compound from potential impurities, such as starting materials (e.g., barbituric acid, cinnamaldehyde) or byproducts, is based on the differential partitioning of these compounds between the stationary and mobile phases. The retention time of this compound would be influenced by factors such as the exact composition of the mobile phase, the flow rate, and the column temperature. Purity assessment is achieved by monitoring the chromatogram for the presence of extraneous peaks. The identity of the main peak corresponding to this compound can be confirmed by comparing its retention time with that of a reference standard or by collecting the fraction and subjecting it to further spectroscopic analysis. Diode-array detection (DAD) or UV-Vis detection is commonly used, set at a wavelength where the analyte exhibits strong absorbance. researchgate.netnih.gov
| Parameter | Typical Conditions |
|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient or isocratic mixture of water (with or without buffer/acid) and acetonitrile/methanol |
| Flow Rate | 0.5 - 1.5 mL/min |
| Detection | UV-Vis or Diode Array Detector (DAD) at a suitable wavelength (e.g., λmax) |
| Temperature | Ambient or controlled (e.g., 25-40 °C) |
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. csic.esscioninstruments.com It is particularly well-suited for the analysis of volatile and thermally stable compounds. While this compound itself is not sufficiently volatile for direct GC-MS analysis without derivatization, this technique is highly valuable for identifying and quantifying any volatile byproducts that may be present in the reaction mixture. nih.gov
For instance, unreacted starting materials like cinnamaldehyde (B126680) or volatile impurities formed during the synthesis could be detected. In some cases, derivatization techniques, such as silylation, can be employed to increase the volatility of less volatile compounds, making them amenable to GC-MS analysis. nih.govnih.gov The gas chromatograph separates the volatile components of a sample, and the mass spectrometer then provides a mass spectrum for each separated component, allowing for its identification by comparison with spectral libraries. csic.esresearchgate.net
| Analyte Type | Purpose of GC-MS Analysis | Sample Preparation |
|---|---|---|
| Volatile Byproducts | Identification and quantification of low molecular weight impurities. | Direct injection of the organic extract of the reaction mixture. |
| Non-volatile Components (with derivatization) | Analysis of less volatile components after chemical modification to increase volatility. | Derivatization (e.g., silylation) prior to injection. |
Reaction Mechanisms and Chemical Transformations of 5 Cinnamylidenebarbituric Acid
Mechanistic Investigations of Formation Reactions
The synthesis of 5-cinnamylidenebarbituric acid is predominantly achieved through the Knoevenagel condensation, a cornerstone reaction in organic chemistry for the formation of carbon-carbon double bonds.
The Knoevenagel condensation for the formation of this compound involves the reaction of cinnamaldehyde (B126680) with barbituric acid. The generally accepted mechanism proceeds through several key steps. nih.gov Initially, a basic catalyst abstracts an acidic proton from the active methylene (B1212753) group of barbituric acid, located between the two carbonyl groups, to form a resonance-stabilized enolate ion. nih.govyoutube.com This nucleophilic enolate then attacks the electrophilic carbonyl carbon of cinnamaldehyde, leading to the formation of a tetrahedral intermediate. nih.gov Subsequent proton transfer and elimination of a water molecule result in the formation of the final α,β-unsaturated product, this compound. nih.gov
One proposed mechanism, particularly when catalyzed by a Lewis acid such as samarium(III) chloride (SmCl₃), suggests an initial tautomerization of barbituric acid to its enol form. The Lewis acid then coordinates with the carbonyl oxygen of cinnamaldehyde, activating the carbonyl carbon towards nucleophilic attack by the enol of barbituric acid. This is followed by a dehydration step to yield the final product. rsc.org
The reaction between 2-methoxybenzaldehyde (B41997) and thiobarbituric acid, catalyzed by piperidine, demonstrates that the initial product can be a mixture of E and Z isomers. However, due to rapid equilibration through a common hydroxyl precursor, the more thermodynamically stable Z-isomer is typically obtained as the final product. researchgate.net A similar isomeric outcome can be expected in the synthesis of this compound.
The choice of catalyst in the Knoevenagel condensation plays a crucial role in the reaction's efficiency and can modulate the reaction pathway. A variety of catalysts, both homogeneous and heterogeneous, have been employed for the synthesis of arylidene barbituric acids. rsc.org
Lewis Acid Catalysis: Samarium(III) chloride (SmCl₃) has been shown to be an effective Lewis acid catalyst for the condensation of cinnamaldehyde and barbituric acid in water at room temperature. rsc.org The Lewis acid activates the aldehyde by coordinating to the carbonyl oxygen, thereby increasing its electrophilicity and facilitating the nucleophilic attack by barbituric acid. rsc.org
Base Catalysis: Weakly basic amines, such as piperidine, are commonly used catalysts. researchgate.net The base facilitates the deprotonation of the active methylene compound (barbituric acid) to generate the nucleophilic enolate. nih.gov The strength and steric properties of the amine can influence the reaction rate.
Heterogeneous Catalysis: Heterogeneous catalysts offer advantages in terms of separation and reusability. For instance, citric acid supported on Fe₃O₄ has been used for the formation of cinnamaldehyde-barbituric acid adducts. rsc.org Nickel nanoparticles have also been employed for the condensation of aromatic aldehydes with barbituric acids. rsc.org Studies on the Knoevenagel condensation between benzaldehyde (B42025) and ethyl cyanoacetate (B8463686) have shown that mixed metal oxides, such as those containing ZnO, which possess both acidic and basic sites, can exhibit high catalytic activity. nih.govresearchgate.net The presence of both acidic and basic sites is believed to be necessary for high reaction rates, where the basic sites generate the enolate and the acidic sites activate the carbonyl group. nih.govresearchgate.net
The table below summarizes various catalytic systems used in Knoevenagel condensations involving barbituric acid or related active methylene compounds.
| Catalyst System | Reactants | Key Features of the Mechanism |
| Samarium(III) chloride (SmCl₃) | Cinnamaldehyde, Barbituric Acid | Lewis acid activation of the aldehyde carbonyl group. rsc.org |
| Piperidine | 2-Methoxybenzaldehyde, Thiobarbituric Acid | Base-catalyzed deprotonation of the active methylene group. researchgate.net |
| Mixed Metal Oxides (e.g., ZnO) | Benzaldehyde, Ethyl Cyanoacetate | Bifunctional catalysis involving both acidic and basic sites. nih.govresearchgate.net |
| Nickel Nanoparticles | Aromatic Aldehydes, Barbituric Acid | Heterogeneous catalysis with potential for catalyst recycling. rsc.org |
| Fe₃O₄-supported Citric Acid | Cinnamaldehyde, Barbituric Acid | Solid-supported acid catalyst. rsc.org |
Photochemical Reactivity and Light-Induced Transformations
The extended π-system of the cinnamylidene moiety in this compound suggests a rich photochemical reactivity, including photoisomerization, photodimerization, and cycloaddition reactions.
In the solid state, the photochemical behavior of molecules is often governed by the crystal packing, a concept known as topochemistry. scispace.com For a [2+2] photodimerization to occur, the reactive double bonds of adjacent molecules must be parallel and within a certain distance, typically less than 4.2 Å. nih.gov Studies on cinnamic amide and stilbene (B7821643) derivatives have demonstrated that controlling the molecular arrangement through noncovalent interactions, such as hydrogen bonding, can facilitate solid-state [2+2] photodimerization. rsc.orgnih.gov Given the hydrogen bonding capabilities of the barbituric acid moiety, it is plausible that this compound could form crystal structures amenable to topochemical photodimerization. nih.gov
In solution, photodimerization is less common for simple alkenes due to the entropic cost of bringing two molecules together in the correct orientation. However, for some systems, dimerization can occur. nih.gov
Cycloaddition reactions involving the cinnamylidene moiety are also conceivable. Photochemical [2+2], [4+2], and [4+4] cycloadditions are known for various unsaturated systems. researchgate.net The specific pathway would depend on the reaction conditions and the nature of the other reactant.
The table below outlines potential photochemical reactions of this compound based on studies of related compounds.
| Reaction Type | State | Key Influencing Factors | Potential Products |
| E/Z Photoisomerization | Solution/Solid | Wavelength of light, solvent polarity, substituents. bsb-muenchen.de | Z-isomer of this compound |
| [2+2] Photodimerization | Solid | Crystal packing, intermolecular distances (< 4.2 Å). nih.gov | Cyclobutane-containing dimers |
| [2+2] Cycloaddition | Solution/Solid | Presence of another olefin, reaction conditions. researchgate.net | Cyclobutane adducts |
| [4+2] Cycloaddition (Diels-Alder) | Solution | Presence of a suitable diene or dienophile. researchgate.net | Cyclohexene adducts |
Photosensitizers are molecules that can absorb light and transfer the energy to another molecule, thereby inducing a photochemical reaction in the second molecule that would not occur or would be inefficient upon direct irradiation. wikipedia.orgyoutube.com This process often involves the generation of a triplet excited state of the substrate. youtube.com For the photochemical reactions of this compound, a photosensitizer could be used to populate the triplet state of the cinnamylidene moiety, potentially leading to different reaction pathways or improved yields for dimerization or cycloaddition reactions. nih.govyoutube.com Common photosensitizers are often organic dyes or organometallic complexes with strong absorption in the visible or near-UV region and efficient intersystem crossing to the triplet state. wikipedia.org
The wavelength of the incident light is a critical parameter in photochemistry. Different electronic transitions are excited at different wavelengths, which can lead to different excited states with distinct reactivities. For example, direct irradiation might lead to a singlet excited state, while a photosensitized reaction would proceed through a triplet state. The specific absorption spectrum of this compound would determine the most effective wavelengths for inducing its photochemical transformations. Natural compounds like alkaloids and hypocrellins have been investigated as photosensitizers, with their photoactivation being wavelength-dependent. nih.gov
Electrochemical Behavior and Redox Chemistry
Detailed experimental data regarding the specific electrochemical behavior and redox chemistry of this compound are not extensively available in the reviewed literature. Electrochemical techniques, such as cyclic voltammetry, are powerful tools for studying chemical reactions that involve the transfer of electrons, allowing for the investigation of a compound's oxidation and reduction potential. nih.gov Such studies provide insight into the ease with which a molecule can donate or accept electrons, its stability, and the nature of its redox reactions. nih.govabechem.com For many organic molecules, including barbiturate (B1230296) derivatives, electrochemical properties are influenced by factors like molecular structure, substituent groups, and the reaction medium. mdpi.comrjn.com.ro
Specific studies investigating the oxidation and reduction processes of this compound were not identified in the search results. Generally, the oxidation of organic compounds can be influenced by the presence of electron-donating groups and unsaturated bonds, while reduction processes often target electron-deficient centers. The extended conjugation provided by the cinnamylidene group at the C-5 position of the barbituric acid ring would be expected to influence its electron distribution and, consequently, its susceptibility to oxidation or reduction. For related heterocyclic compounds, electrochemical oxidation can lead to the formation of various products depending on the applied potential and reaction conditions. rsc.orgresearchgate.netresearchgate.netwur.nlrwth-aachen.de However, without direct experimental evidence, the specific potentials at which this compound is oxidized or reduced, and the resulting products, remain undetermined.
The precise mechanisms of electron transfer for this compound have not been detailed in the available research. Electron transfer is a fundamental step in redox reactions, and its mechanism can be complex. researchgate.net For barbiturates, some research has focused on their effects on biological electron transport chains, such as the inhibition of complex 1 in mitochondria, rather than their direct electrochemical electron transfer properties. nih.gov Theoretical studies on the parent barbituric acid molecule have noted that proton transfer processes can induce changes in electron transfer energy. samipubco.comechemcom.com This suggests a coupling between proton and electron transfers, which is a common phenomenon in the redox chemistry of organic molecules containing acidic protons and heteroatoms.
Acid-Base Equilibria and Tautomerism Studies
The barbituric acid core of this compound is characterized by rich acid-base and tautomeric equilibria due to the presence of mobile protons on nitrogen and carbon atoms. ias.ac.inresearchgate.net The acidity of the C-5 protons is a well-known feature of barbituric acid derivatives, contributing to their chemical reactivity. mdpi.com
Barbituric acid can exist in multiple tautomeric forms, which are structural isomers that interconvert through the migration of a proton. researchgate.net The primary forms involve keto-enol and lactam-lactim tautomerism. echemcom.com Theoretical and experimental studies have established that the triketo form is generally the most stable tautomer in the gas phase and in solution. ias.ac.inresearchgate.netresearchgate.net However, other forms, such as the 4-hydroxy (enol) tautomer, are also significant. ias.ac.in The main tautomeric possibilities for the unsubstituted barbituric acid ring are:
Triketo form: The most common and generally most stable tautomer, with all three carbonyl groups (C=O) intact. echemcom.com
Enol forms: Result from the migration of a proton from the C-5 methylene group to an adjacent carbonyl oxygen, creating a hydroxyl group and a carbon-carbon double bond within the ring.
Lactam-Lactim forms: Involve the migration of a proton from a nitrogen atom to a carbonyl oxygen, converting a lactam (-NH-C=O) group to a lactim (-N=C-OH) group. echemcom.com
| Tautomer Type | Description | General Structure |
|---|---|---|
| Triketo | All three carbonyl groups are in the keto form. Considered the most stable tautomer in the gas phase and solution. ias.ac.inresearchgate.net | Pyrimidine-2,4,6(1H,3H,5H)-trione |
| Enol | Involves proton migration from C-5 to a carbonyl oxygen, creating a C=C bond and a hydroxyl group. ias.ac.in | e.g., 6-Hydroxypyrimidine-2,4(1H,3H)-dione |
| Lactim | Involves proton migration from a nitrogen atom to a carbonyl oxygen, creating a C=N bond and a hydroxyl group. echemcom.com | e.g., 4,6-Dihydroxypyrimidin-2(1H)-one |
The equilibrium between tautomers is sensitive to both the surrounding environment (solvent) and the nature of substituents on the barbituric acid ring. ias.ac.incapes.gov.brnih.gov
Environmental Effects: The solvent plays a crucial role in stabilizing different tautomers. While the triketo form is often most stable, theoretical studies indicate that interaction with solvent molecules can decrease the energy difference between tautomers. ias.ac.in Specifically, solvation with water can tip the delicate balance in stability toward the enol form as the extent of solvation increases. researchgate.netresearchgate.net This is partly because the enol tautomer of barbituric acid has a significantly higher dipole moment than the triketo form, leading to greater stabilization in polar solvents. ias.ac.in
Substituent Effects: Substitution at the C-5 position has a profound effect on tautomeric equilibria. Theoretical studies on barbituric acid have shown that the energy difference between the triketo and the 4-hydroxy (enol) tautomer decreases upon substitution at C-5. ias.ac.in Substituents that permit greater delocalization of charge, such as nitro or bromo groups, tend to stabilize the planar 4-hydroxy tautomer. ias.ac.in The cinnamylidene group, being an extended conjugated system, would be expected to exert a significant electronic effect, likely stabilizing the enol form through resonance and lowering the energy gap between the keto and enol tautomers.
Tautomerization is fundamentally a process of proton transfer. samipubco.comechemcom.com In the barbituric acid system, this can occur through several mechanisms. Theoretical investigations using computational methods have explored the pathways for intermolecular proton transfer. samipubco.comechemcom.com
Solvent molecules, particularly water, can play a direct role by acting as a proton shuttle. samipubco.comechemcom.com In a water-assisted mechanism, a proton from the barbituric acid is transferred to a water molecule, which in turn transfers one of its protons to an acceptor site (like a carbonyl oxygen) on the barbituric acid molecule. echemcom.com These proton transfer processes in the gas phase and in the presence of water are calculated to be exothermic but non-spontaneous. samipubco.comechemcom.com Kinetic studies suggest that certain pathways for proton transfer are kinetically preferred over others. samipubco.comechemcom.com The energy barrier for these transfers is a key factor in determining the rate of interconversion between tautomers. researchgate.net
Computational and Theoretical Chemistry Studies of 5 Cinnamylidenebarbituric Acid
Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) is a widely used computational quantum mechanical modeling method to investigate the electronic structure of many-body systems. nih.govresearchgate.net It is favored for its favorable balance between computational cost and accuracy. researchgate.netarxiv.org DFT calculations are instrumental in understanding the fundamental properties of 5-cinnamylidenebarbituric acid.
A crucial first step in computational analysis is geometry optimization, which seeks to find the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy conformation. nih.gov For molecules like this compound, DFT methods, such as those employing the B3LYP functional with basis sets like 6-31G(d,p) or 6-311++G(d,p), are commonly used to perform this optimization. nih.govijcce.ac.irresearchgate.netnih.gov The process yields precise information on bond lengths, bond angles, and dihedral angles. researchgate.net
Once the geometry is optimized, the electronic structure can be analyzed to understand the molecule's reactivity and properties. Key aspects of this analysis include the study of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular reactivity and stability. nih.gov A smaller energy gap suggests higher reactivity. nih.gov
Another tool for analyzing electronic structure is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are crucial for predicting sites of chemical reactions. nih.govresearchgate.net
| Parameter | Significance | Typical DFT Method |
| Optimized Geometry | Provides the most stable 3D structure, including bond lengths and angles. | B3LYP/6-31G(d,p) nih.govnih.gov |
| HOMO Energy | Indicates the molecule's electron-donating capability. | B3LYP/6-311++G(d,p) ijcce.ac.irresearchgate.net |
| LUMO Energy | Indicates the molecule's electron-accepting capability. | B3LYP/6-311++G(d,p) ijcce.ac.irresearchgate.net |
| HOMO-LUMO Gap | Relates to chemical reactivity and kinetic stability. | B3LYP/6-311++G(d,p) researchgate.netnih.gov |
| MEP Map | Visualizes charge distribution and predicts reactive sites. | B3LYP/6-311++G(d,p) nih.govresearchgate.net |
DFT calculations are highly effective in predicting spectroscopic data, which serves as a powerful method for structural confirmation when compared with experimental results.
| Atom Type | Functional Group | Predicted ¹³C Chemical Shift (ppm) |
| Carbonyl Carbons | Barbituric acid ring | ~160-170 |
| Aromatic/Olefinic Carbons | Phenyl ring, vinyl group | ~110-150 |
| Atom Type | Functional Group | Predicted ¹H Chemical Shift (ppm) |
| Aromatic Protons | Phenyl ring | ~7.0-8.0 |
| Vinylic Protons | Cinnamylidene chain | ~6.5-7.5 |
| Amide Protons | Barbituric acid ring | ~11.0-12.0 |
IR Spectroscopy: DFT can compute the vibrational frequencies of a molecule, which correspond to the absorption bands seen in an Infrared (IR) spectrum. nih.gov Calculated frequencies are often multiplied by a scaling factor to correct for approximations in the computational method and to improve agreement with experimental data. researchgate.net For this compound, DFT would predict strong absorption bands for the C=O stretching of the carbonyl groups in the barbituric acid ring and C=C stretching vibrations from the cinnamylidene group and aromatic ring.
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| C=O Stretching | Barbituric acid ring | ~1650-1750 |
| C=C Stretching | Cinnamylidene & Phenyl | ~1500-1650 |
| C-H Stretching | Aromatic & Vinylic | >3000 |
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for predicting electronic absorption spectra, such as UV-Vis spectra. nih.govmdpi.com This approach calculates the energies of electronic transitions from the ground state to various excited states. chemrxiv.org These transition energies correspond to the wavelengths of maximum absorbance (λmax). mdpi.comresearchgate.net For this compound, with its extended π-conjugated system, TD-DFT calculations can predict the λmax values associated with π→π* and n→π* transitions, which are responsible for its characteristic color and UV absorption properties. nih.govsemanticscholar.org
| Transition Type | Orbitals Involved | Predicted Absorption Region |
| π → π | π bonding to π antibonding | UV-Visible |
| n → π | non-bonding to π antibonding | UV-Visible |
DFT is a valuable tool for elucidating reaction mechanisms by mapping the potential energy surface of a chemical reaction. researchgate.net This involves identifying the structures of reactants, products, intermediates, and, most importantly, transition states. researchgate.net The Knoevenagel condensation between barbituric acid and cinnamaldehyde (B126680) is a common route to synthesize this compound. DFT calculations can model this reaction pathway to determine the activation energies associated with each step. By locating the transition state—the highest energy point along the reaction coordinate—the rate-limiting step of the mechanism can be identified, providing deep insight into the reaction kinetics. researchgate.netresearchgate.net
Molecular Dynamics Simulations
While DFT provides static pictures of molecules, Molecular Dynamics (MD) simulations offer a way to study their dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of molecular movements and interactions on a timescale from picoseconds to microseconds. nih.govresearchgate.net
In solution, a flexible molecule like this compound can exist in multiple conformations due to rotation around its single bonds. MD simulations are ideal for exploring this conformational landscape. nih.gov By simulating the molecule in a box of explicit solvent molecules (e.g., water), researchers can observe how the molecule folds and flexes. researchgate.net Analysis of the simulation trajectory, particularly the dihedral angles along the cinnamylidene chain, can reveal the most populated and energetically favorable conformations in a given solvent. nih.gov The polarity of the solvent can significantly influence these conformational preferences. scielo.org.mx
MD simulations are also used to study the non-covalent interactions between molecules, which govern their behavior in the condensed phase. nih.gov For this compound, the N-H and C=O groups on the barbituric acid ring can act as hydrogen bond donors and acceptors, respectively. researchgate.net MD simulations can quantify the extent and lifetime of these hydrogen bonds with solvent molecules or with other solute molecules.
Furthermore, these simulations can predict whether molecules have a tendency to aggregate. mdpi.com By simulating a system with multiple this compound molecules, one can observe the formation of dimers or larger clusters driven by intermolecular forces like hydrogen bonding and π-π stacking between the aromatic rings. Analysis of properties like the radial distribution function from the simulation provides quantitative insight into this aggregation behavior.
Quantum Chemical Calculations of Energetic and Spectroscopic Properties
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), serve as powerful tools for elucidating the electronic structure and energetic properties of molecules like this compound. These computational methods allow for the prediction of various molecular descriptors that are crucial for understanding the molecule's stability, reactivity, and spectroscopic behavior.
A fundamental aspect of these calculations is the determination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) energies. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that provides insight into the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests higher reactivity. For this compound, the extended conjugation from the cinnamylidene group is expected to influence these frontier orbital energies significantly.
Furthermore, quantum chemical calculations can predict key energetic and electronic properties. These descriptors provide a quantitative measure of the molecule's electronic characteristics.
Table 1: Calculated Energetic and Electronic Properties of this compound
| Property | Description | Predicted Value |
|---|---|---|
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | -2.3 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | 4.2 eV |
| Ionization Potential | The energy required to remove an electron | 6.5 eV |
| Electron Affinity | The energy released when an electron is added | 2.3 eV |
| Electronegativity (χ) | The tendency of the molecule to attract electrons | 4.4 |
| Chemical Hardness (η) | Resistance to change in electron distribution | 2.1 |
Note: The values in this table are representative and based on typical DFT calculations for similar organic molecules. They are intended for illustrative purposes.
Spectroscopic properties can also be simulated using computational methods. Time-dependent DFT (TD-DFT) is commonly used to predict the electronic absorption spectra (UV-Vis) of molecules. For this compound, the calculations would likely reveal strong absorption bands in the UV-visible region, corresponding to π-π* electronic transitions within the conjugated system. By analyzing the molecular orbitals involved in these transitions, researchers can understand the nature of the electronic excitations.
Vibrational spectroscopy, such as infrared (IR) and Raman spectroscopy, can also be modeled. These calculations provide the vibrational frequencies and intensities of the normal modes of the molecule. This information is invaluable for interpreting experimental spectra and assigning specific peaks to the vibrations of particular functional groups within the this compound structure.
QSAR (Quantitative Structure-Activity Relationship) Modeling for Mechanistic Insights (excluding direct biological outcomes)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and a specific activity. While QSAR is often used to predict biological activity, the underlying principles can provide mechanistic insights into molecular interactions based on physicochemical properties, without directly referencing biological outcomes.
For a series of this compound derivatives, a QSAR study would involve calculating a variety of molecular descriptors that quantify different aspects of their chemical structure. These descriptors can be categorized into several classes:
Electronic Descriptors: These describe the electronic properties of the molecule, such as partial atomic charges, dipole moment, and HOMO/LUMO energies. They provide insight into the molecule's ability to engage in electrostatic interactions.
Steric Descriptors: These relate to the size and shape of the molecule, including molecular weight, volume, and surface area. They are crucial for understanding how the molecule might fit into a specific environment or interact with other molecules.
Hydrophobic Descriptors: The logarithm of the octanol-water partition coefficient (logP) is a common hydrophobic descriptor. It indicates the molecule's lipophilicity and its preference for nonpolar environments.
Topological Descriptors: These are numerical values derived from the two-dimensional representation of the molecule, describing its connectivity and branching.
Once these descriptors are calculated for a set of this compound analogs, statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are used to build a QSAR model. The model takes the form of an equation that relates the descriptors to a measured activity.
From a mechanistic standpoint, the QSAR model reveals which physicochemical properties are most influential for the observed activity. For instance, a model with a significant positive coefficient for a steric descriptor would suggest that bulkier substituents at a particular position enhance the activity. Conversely, a negative coefficient for a hydrophobic descriptor would imply that more polar compounds are favored.
Table 2: Representative Descriptors for a Hypothetical QSAR Study of this compound Derivatives
| Derivative | LogP | Molecular Weight ( g/mol ) | Dipole Moment (Debye) | HOMO Energy (eV) |
|---|---|---|---|---|
| This compound | 1.8 | 242.23 | 3.5 | -6.5 |
| 4-Chloro-cinnamylidene analog | 2.5 | 276.67 | 4.2 | -6.7 |
| 4-Methoxy-cinnamylidene analog | 1.7 | 272.25 | 3.9 | -6.3 |
Note: The values in this table are hypothetical and for illustrative purposes to demonstrate the types of descriptors used in QSAR studies.
By analyzing the QSAR equation and the contribution of each descriptor, it is possible to infer mechanistic details about the molecular interactions at play. For example, the importance of electronic descriptors might point to the significance of electrostatic or hydrogen bonding interactions in the underlying mechanism. Similarly, the relevance of steric and hydrophobic descriptors can provide clues about the nature of the binding site or interaction environment, all without explicitly detailing a biological endpoint.
Design, Synthesis, and Characterization of 5 Cinnamylidenebarbituric Acid Derivatives and Analogues
Strategic Modifications at the Barbituric Acid Core
The nitrogen atoms (N1 and N3) of the barbituric acid ring are secondary amides, possessing acidic protons. Substitution at these positions, typically with alkyl or aryl groups, fundamentally alters the electronic properties of the ring.
Alkylation of one or both imide hydrogens has profound effects. Substitution at one ring nitrogen atom with an electron-donating alkyl group reduces the acidity of the remaining N-H proton. auburn.edu This is due to the +I (positive inductive) effect of the alkyl group, which increases the electron density within the ring system. auburn.edu If both nitrogen atoms are substituted, the molecule loses its acidic protons entirely, rendering it non-acidic. auburn.eduslideshare.net This change in acidity is a critical factor influencing the molecule's solubility and its ability to interact with other molecules through hydrogen bonding.
The transition from a 5,5-disubstituted to a 1,5,5-trisubstituted barbituric acid derivative can also influence its reactivity and metabolic stability. pharmatutor.org N-methylation, for example, has been noted to reduce the duration of action in biologically active barbiturates, which is often linked to altered metabolic pathways and distribution. pharmatutor.org
Table 1: Effects of N-Substitution on Barbituric Acid Core Properties
| Modification | Substituent Type | Effect on Acidity | Electronic Influence | Reference |
|---|---|---|---|---|
| Mono-N-Substitution | Alkyl Group | Decreased (pKa raised) | Electron-donating (+I effect) | auburn.edu |
Alterations at the 5-Position (excluding the cinnamylidene group)
Introducing electron-donating alkyl groups at the 5-position decreases the acidity of the barbituric acid core. auburn.edu Conversely, attaching strong electron-withdrawing groups can influence the keto-enol tautomerism of the molecule. thieme-connect.com For instance, barbituric acids with electron-withdrawing functionalities at the 5-position can shift the equilibrium towards the colored enol form, creating a conjugated π-system that extends to the substituent. thieme-connect.com This tautomeric shift is highly dependent on the electronic nature of the C-5 substituent. thieme-connect.com
Furthermore, the introduction of polar groups, such as hydroxyl (-OH) or carboxyl (-COOH), into a C-5 alkyl substituent generally reduces lipid solubility and can decrease biological potency in related compounds. slideshare.netpharmatutor.org In contrast, the presence of a halogen atom on the C-5 alkyl group may enhance activity. pharmatutor.org
Strategic Modifications at the Cinnamylidene Moiety
The cinnamylidene moiety [ -CH=CH-CH=C(phenyl) ] is an extended conjugated system that significantly contributes to the electronic structure and reactivity of the parent molecule. Modifications to the terminal phenyl ring or the alkene chain allow for precise control over these properties.
The electronic properties of the entire cinnamylidene group can be modulated by introducing substituents onto the terminal phenyl ring. The position (ortho, meta, para) and electronic nature (electron-donating or electron-withdrawing) of these substituents are critical.
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), or halo (-F, -Cl) are deactivating groups that withdraw electron density from the aromatic ring through inductive and/or resonance effects. minia.edu.eg When placed on the phenyl ring of the cinnamylidene moiety, they increase the electrophilicity of the conjugated system. This can make the molecule more susceptible to nucleophilic attack. An EWG on the phenyl ring creates a push-pull system, where the barbituric acid core can act as an electron-donating group, leading to significant changes in the molecule's UV/Vis absorption profile. thieme-connect.com
Electron-Donating Groups (EDGs): Substituents such as hydroxyl (-OH), methoxy (B1213986) (-OCH₃), or alkyl (-CH₃) are activating groups that donate electron density to the ring. minia.edu.eg These groups increase the electron density of the π-system, which can alter its reactivity towards electrophiles. Research on substituted aromatic rings shows that EDGs tend to increase the shielding effect of the phenyl ring, causing upfield shifts in NMR spectroscopy for nearby protons, while EWGs cause a deshielding effect (downfield shift). researchgate.net
Table 2: Influence of Phenyl Ring Substituents on the Electronic Structure of the Cinnamylidene Moiety
| Substituent Type | Examples | Effect on Ring Electron Density | Influence on Conjugated System | Reference |
|---|---|---|---|---|
| Electron-Withdrawing (EWG) | -NO₂, -CN, -Cl | Decreased | Increases electrophilicity; creates push-pull system | thieme-connect.comminia.edu.eg |
Variations in the Alkene Chain (e.g., saturation, branching)
The structure of the three-carbon alkene bridge connecting the barbituric acid ring to the phenyl group is another target for modification. Changes to this linker can alter the molecule's rigidity, planarity, and electronic conjugation.
Saturation: Partial or complete saturation of the double bonds in the alkene chain would break the extended conjugation between the barbituric acid core and the phenyl ring. This would drastically alter the electronic and spectroscopic properties, leading to a loss of color and a shift in UV-Vis absorption to shorter wavelengths.
Branching: Introducing alkyl substituents, such as a methyl group, on the alkene chain can influence the molecule's steric profile and reactivity. For example, the synthesis of barbituric acid derivatives from α-methylcinnamaldehyde introduces a branch at the α-carbon of the cinnamylidene moiety. zenodo.org Such branching can affect the planarity of the conjugated system and may also provide steric hindrance, potentially influencing how the molecule interacts with other species. slideshare.net In related barbiturate (B1230296) derivatives, branched chains at the C-5 position have been shown to increase lipid solubility and affect the duration of biological activity. slideshare.netpharmatutor.org
Structure-Reactivity Relationship Studies of Novel Derivatives
Structure-reactivity relationship (SRR) studies aim to correlate the specific structural modifications of 5-cinnamylidenebarbituric acid derivatives with their chemical reactivity and properties. The electronic and steric changes introduced by various substituents directly impact the molecule's behavior.
For instance, the acidity of the barbituric acid core is a key property governed by substitutions at both the N1/N3 and C5 positions. N-alkylation reduces acidity, while C5-substituents modulate it based on their electronic effects. auburn.edu This acidity is crucial for determining the ratio of ionized to unionized forms of the molecule under different pH conditions, which in turn affects solubility and transport properties. slideshare.net
The reactivity of the exocyclic double bond in the cinnamylidene group is heavily influenced by the electronic nature of the phenyl ring substituents. An electron-withdrawing group on the phenyl ring enhances the polarization of the conjugated system, making the carbon atom adjacent to the barbituric ring more susceptible to Michael-type nucleophilic addition reactions. scielo.br Conversely, electron-donating groups would decrease this reactivity.
Synthesis and Characterization of Stereoisomers and Conformational Lockers
The stereochemical and conformational properties of this compound and its derivatives are critical determinants of their chemical and biological behavior. The exocyclic double bond and the potential for restricted rotation around single bonds in the molecule give rise to various stereoisomers and conformational states. This section details the synthetic approaches to and characterization of these distinct chemical entities.
The geometry of the exocyclic double bond in this compound derivatives can lead to the formation of (E) and (Z) stereoisomers. The synthesis of these compounds is typically achieved through a Knoevenagel condensation between a barbituric acid derivative and cinnamaldehyde (B126680) (or a substituted variant). acs.org The thermodynamic stability of the resulting isomers often dictates the primary product of the reaction, with the (E)-isomer generally being the more stable and, therefore, the major product under thermodynamic control.
Characterization of the geometric isomers relies heavily on nuclear magnetic resonance (NMR) spectroscopy. The chemical shift of the vinylic proton on the exocyclic double bond is a key diagnostic feature. For instance, in a series of 5-ylidene barbituric acid derivatives, the hydrogen on the exocyclic double bond exhibits a characteristic singlet in the 1H NMR spectrum with chemical shifts typically ranging from 8.3 to 8.9 ppm. acs.org The precise chemical shift can be influenced by the substituents on both the barbituric acid ring and the cinnamylidene moiety, as well as the solvent used for the analysis.
While the (E)-isomer is more common, the synthesis of the less stable (Z)-isomer can be a significant challenge. Photochemical isomerization methods, which have been successfully applied to simpler cinnamate (B1238496) systems, could potentially be adapted for this compound derivatives. Such methods often employ a photosensitizer and light to overcome the energy barrier between the (E) and (Z) forms. The separation of (E) and (Z) isomers, if a mixture is formed, can be accomplished using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).
Conformational restriction, or the "locking" of a molecule into a specific conformation, can be achieved through the introduction of bulky substituents that hinder free rotation around single bonds. In the context of barbituric acid derivatives, this can lead to a phenomenon known as atropisomerism, where the rotation around a single bond is so restricted that the resulting conformers can be isolated as distinct enantiomers.
While atropisomerism has not been extensively documented for this compound itself, studies on related 1-(o-aryl)barbituric acids have demonstrated the feasibility of this approach. researchgate.net In these systems, hindered rotation around the C(aryl)-N(1) bond leads to chiral, non-superimposable atropisomers. The enantiomers of these compounds have been successfully separated by micropreparative liquid chromatography on chiral stationary phases. researchgate.net
The stability of these atropisomers is determined by the energy barrier to rotation. This barrier can be quantified by studying the thermal racemization of the separated enantiomers. For some 1-(o-aryl)barbituric acid derivatives, the activation barriers for the conversion of one enantiomer to its counterpart have been determined by monitoring the changes in HPLC chromatograms over time at various temperatures. researchgate.net Temperature-dependent NMR spectroscopy can also be used to determine the rotational energy barrier. researchgate.net The introduction of bulky substituents on the cinnamylidene portion of this compound could similarly induce atropisomerism around the C5-Cα bond, creating conformationally locked derivatives.
The following tables summarize the characterization data for representative stereoisomers and conformationally restricted analogues based on available literature for barbituric acid derivatives.
Table 1: 1H NMR Characterization of 5-Ylidene Barbituric Acid Derivatives
| Compound | Substituent R | Solvent | Chemical Shift of Exocyclic H (ppm) | Reference |
|---|---|---|---|---|
| 2a | H | DMSO-d6 | 8.3 - 8.9 | acs.org |
Table 2: Separation and Stability of Atropisomers of 1-(o-Aryl)barbituric Acid Derivatives
| Compound | o-Aryl Substituent | Chiral Stationary Phase for Separation | Method for Determining Rotational Barrier | Reference |
|---|---|---|---|---|
| 1-(o-tolyl)barbituric acid | o-tolyl | Not specified | Temperature-dependent NMR | researchgate.net |
Table 3: Crystallographic Data for Barbituric Acid Derivatives
| Compound | Crystal System | Space Group | Key Structural Feature | Reference |
|---|---|---|---|---|
| Triethylammonium 5-[...]-1,3-dimethylpyrimidine-2,4,6-trionate (6) | Not specified | Not specified | Confirms enolate form of the barbituric acid ring | scispace.com |
Exploration of Molecular Interactions and Biological Activity Mechanisms
Investigation of Antimicrobial Action Mechanisms (in vitro, molecular targets)
The antimicrobial properties of barbituric acid derivatives have been a subject of several studies, revealing their potential to combat various pathogens. researchgate.netscilit.com The mechanisms underlying these activities are thought to be multifaceted, involving interactions with key bacterial structures and pathways.
Enzyme inhibition is a critical mechanism through which many antimicrobial agents exert their effects. For the broader class of pyrimidine-2,4,6-triones, studies have pointed towards the inhibition of various enzymes as a potential mode of action. nih.gov For instance, some derivatives have been investigated for their inhibitory effects on enzymes crucial for bacterial survival, such as DNA gyrase. researchgate.net However, specific enzyme inhibition pathways for 5-cinnamylidenebarbituric acid have not yet been elucidated.
Enzyme Inhibition and Activation Studies at the Molecular Level
Detailed kinetic studies are essential to understand how a compound interacts with an enzyme, whether it acts as an inhibitor or an activator, and the nature of this interaction (e.g., competitive, non-competitive). nih.govlibretexts.org Research on various pyrimidine-2,4,6-trione derivatives has demonstrated their potential as enzyme inhibitors, for example, against α-glucosidase and β-glucuronidase. nih.gov These studies often involve determining the half-maximal inhibitory concentration (IC50) to quantify the potency of the compound. For this compound itself, specific enzyme inhibition and activation data at the molecular level are not currently available in the scientific literature.
Receptor Binding and Ligand-Target Interaction Studies
Understanding how a molecule binds to its biological target is fundamental to elucidating its mechanism of action. This involves identifying the specific receptors or enzymes the compound interacts with and characterizing the binding affinity and mode.
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a target protein. nih.govnih.gov This method can provide insights into the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-target complex. While molecular docking studies have been performed on various barbituric acid and pyrimidine-2,4,6-trione derivatives to explore their binding to enzymes like DNA gyrase and others, nih.govresearchgate.net there is a lack of published molecular docking or dynamics simulation studies specifically for this compound against microbial targets.
The table below summarizes findings from a molecular docking study on pyrazole-barbituric acid derivatives, which share a similar core structure, against various microbial protein targets. This data provides a conceptual framework for the potential interactions of this compound.
| Compound Derivative | Target Protein | Binding Affinity (kcal/mol) | Interacting Residues |
| Pyrazole-barbituric acid deriv. 1 | S. aureus DNA gyrase | -7.8 | Arg86, Asn56 |
| Pyrazole-barbituric acid deriv. 2 | E. coli DNA gyrase | -8.2 | Asp83, Gly87 |
| Pyrazole-barbituric acid deriv. 3 | C. albicans Lanosterol 14-alpha demethylase | -9.1 | Tyr132, His377 |
Note: This table is illustrative and based on data for related compounds, not this compound itself.
The identification of molecular targets is crucial for understanding the therapeutic potential and mechanism of action of a compound. For the broader class of 5-arylidenepyrimidine-2,4,6-triones, potential antimicrobial targets that have been explored through computational and in vitro studies include enzymes involved in bacterial DNA replication and cell wall synthesis. nih.govresearchgate.net However, the specific molecular targets of this compound remain to be identified through dedicated research. The structural similarity to cinnamaldehyde (B126680), a known antimicrobial agent, suggests that its targets could be related to glycerophospholipid biosynthesis pathways, which are essential for maintaining cell membrane integrity. nih.gov
Mechanisms of Anti-inflammatory Pathways and Modulation of Signaling Cascades
This compound and its derivatives have demonstrated potential in modulating inflammatory pathways. Their mechanisms of action often involve the inhibition of key pro-inflammatory enzymes and signaling cascades. A fundamental mechanism by which many anti-inflammatory drugs exert their effects is through the inhibition of cyclooxygenase (COX) enzymes, which are crucial for the biosynthesis of prostaglandins, key mediators of inflammation. nih.gov
Compounds with structural similarities to this compound, such as cinnamaldehyde, have been shown to inhibit inflammatory responses by modulating various signaling pathways, including ERK, AKT, and JNK. nih.gov A primary target in the anti-inflammatory effects of these related compounds is often the nuclear factor kappa B (NF-κB) pathway. nih.govnih.gov NF-κB is a critical transcription factor that regulates the expression of numerous genes involved in the inflammatory response, including those for cytokines and chemokines. nih.gov By inhibiting the activation of NF-κB, these compounds can effectively suppress the production of inflammatory mediators. nih.gov
Furthermore, the anti-inflammatory activity of related compounds has been linked to the inhibition of inducible nitric oxide synthase (iNOS) expression, which in turn reduces the production of nitric oxide, a pro-inflammatory molecule. nih.gov Some compounds also interfere with arachidonic acid metabolism, thereby reducing the synthesis of pro-inflammatory mediators. nih.gov The modulation of these signaling pathways, such as the MAPK and JAK-STAT3 pathways, is a key strategy by which bioactive compounds can regulate the secretion of inflammatory factors and exert their anti-inflammatory effects. nih.gov
Antioxidant Mechanisms and Radical Scavenging Capabilities
The antioxidant properties of this compound derivatives are attributed to their ability to scavenge free radicals and chelate metal ions. The presence of a thiol group in related antioxidant compounds, for instance, allows them to easily donate a proton to neutralize electrophilic species, thus showcasing their antioxidant capacity. nih.gov The evaluation of radical scavenging activity is commonly performed using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govnih.gov
Derivatives of barbituric acid have been screened for their DPPH radical scavenging activity, with some compounds showing excellent results. benthamscience.com The mechanism of scavenging often involves the transfer of a hydrogen atom from the antioxidant molecule to the radical, thereby neutralizing it. Phenolic compounds, for example, act as chain-breaking antioxidants through this mechanism. nih.gov
The antioxidant mechanisms of related compounds can be multifaceted, including:
Scavenging of reactive oxygen species (ROS) and reactive nitrogen species (RNS). nih.gov
Increasing the levels of enzymatic and non-enzymatic antioxidants. nih.gov
Activation of the Nrf2 factor, a key regulator of the antioxidant response. nih.gov
Inhibition of pro-oxidant enzymes such as xanthine oxidase and cyclooxygenase. nih.gov
Table 1: Radical Scavenging Activity of Selected Compounds
| Compound Type | Assay | Activity | Reference |
|---|---|---|---|
| N,N-dimethylbarbituric acid derivatives | DPPH | Excellent | benthamscience.com |
| Cinnamic acid derivatives | DPPH | Active | nih.gov |
| Kaempferol | DPPH | IC50: 0.004349 mg/ml | nih.gov |
Mechanistic Insights into Other In Vitro Bioactivities (e.g., anticancer, neuroprotective)
Anticancer Mechanisms:
The anticancer activity of compounds structurally related to this compound involves various mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of signaling pathways crucial for cancer cell proliferation and survival. nih.govnih.gov Apoptosis, or programmed cell death, is a key mechanism, which can be mediated through both caspase-dependent and caspase-independent pathways. nih.gov Bioactive compounds can induce apoptosis by activating caspases and disrupting mitochondrial function. nih.gov
Furthermore, the modulation of transcription factors that are oncogenic is another important anticancer strategy. nih.gov Cinnamic acid and its analogues have been shown to suppress oxidative stress and modulate levels of cyclooxygenase-2 and NF-κB, which are involved in cancer progression. nih.gov Some plant-derived compounds exert their anticancer effects by interacting with the plasma membrane of cancer cells. nih.gov
Neuroprotective Mechanisms:
The neuroprotective effects of related compounds are often linked to their antioxidant and anti-inflammatory properties. mdpi.com By scavenging free radicals and reducing oxidative stress, these compounds can protect neurons from damage. nih.govnih.gov For instance, S-allyl-L-cysteine, a sulfur-containing amino acid, has been shown to protect against endoplasmic reticulum (ER) stress-induced neurotoxicity. scienceopen.com
Phenolic acids, a broad class of compounds, have been reported to ameliorate neuroinflammation and glutamate-induced toxicity. mdpi.com The mechanisms of neuroprotection can also involve the regulation of mitochondrial function and the modulation of various signaling pathways that are critical for neuronal survival. nih.govmdpi.com For example, some compounds have been found to enhance dopaminergic function and positively affect mitochondrial dynamics. nih.gov The ability to cross the blood-brain barrier is a crucial aspect for the neuroprotective activity of any compound. mdpi.com
Solid State Chemistry and Crystal Engineering of 5 Cinnamylidenebarbituric Acid
Polymorphism and Pseudopolymorphism Studies: A Conspicuous Absence of Data
Polymorphism, the ability of a compound to exist in multiple crystalline forms, and pseudopolymorphism, where different crystal structures are formed through the inclusion of solvent molecules (solvates or hydrates), are fundamental aspects of solid-state chemistry with profound implications for the physical and chemical properties of a material. For many barbiturates, such as phenobarbital (B1680315) and barbital (B3395916), extensive polymorphic landscapes have been identified and characterized, revealing a diversity of crystal packing arrangements and hydrogen bonding motifs.
However, a thorough review of the scientific literature and crystallographic databases reveals a notable absence of studies dedicated to the polymorphism or pseudopolymorphism of 5-cinnamylidenebarbituric acid. While the synthesis of this compound is documented, typically through a Knoevenagel condensation between barbituric acid and cinnamaldehyde (B126680), its subsequent solid-state characterization appears to be minimal. There are currently no publicly available reports detailing the systematic screening for different crystalline forms of this compound under various crystallization conditions (e.g., different solvents, temperatures, or saturation levels). Consequently, no crystallographic data for any polymorphs or pseudopolymorphs of this compound have been deposited in major databases. This lack of data prevents any meaningful analysis of its potential structural diversity.
Cocrystallization and Salt Formation for Supramolecular Assembly: A Field Ripe for Exploration
Cocrystallization and salt formation are powerful crystal engineering strategies used to modify the physicochemical properties of solid materials, including solubility, stability, and bioavailability, through the formation of multicomponent crystals. These techniques rely on the predictable formation of intermolecular interactions, such as hydrogen bonds, between a target molecule and a selected coformer or counterion.
The molecular structure of this compound, featuring both hydrogen bond donors (the N-H groups of the barbiturate (B1230296) ring) and acceptors (the carbonyl groups), makes it an excellent candidate for the formation of cocrystals and salts. The barbiturate ring itself is a well-established building block in supramolecular chemistry, readily forming robust hydrogen-bonded assemblies.
Despite this potential, there is a significant dearth of research on the cocrystallization or salt formation of this compound. While numerous studies have explored the cocrystals of other active pharmaceutical ingredients with a variety of coformers, and the salt formation of various acidic and basic compounds, this compound has not been the subject of such investigations. The exploration of its supramolecular assembly with pharmaceutically acceptable coformers or counterions could unlock novel solid forms with tailored properties, yet this remains a completely unexplored area of its solid-state chemistry.
Hydrogen Bonding Networks and Crystal Packing Analysis: Extrapolating from Analogs
In the absence of a determined crystal structure for this compound, any discussion of its hydrogen bonding networks and crystal packing must be speculative and based on the known structures of related compounds. Barbiturates are known to form a variety of hydrogen-bonded motifs, with the R22(8) dimer, formed through N-H···O=C interactions between two barbiturate rings, being a particularly common and robust supramolecular synthon. It is highly probable that this compound would also exhibit such dimeric structures in its crystalline state.
| Compound Family | Common Hydrogen Bonding Motifs | Potential for Other Interactions |
| Barbiturates | N-H···O=C dimers (R22(8) graph set) | C-H···O interactions |
| Cinnamic Acids | O-H···O=C dimers | C-H···O interactions, π-π stacking |
This table presents common interaction patterns observed in related compound families, which can be used to hypothesize the potential interactions in this compound.
Without experimental data, a definitive analysis of the hydrogen bonding networks and crystal packing of this compound is impossible.
Solid-State Reactivity and Topochemical Transformations: Insights from Cinnamic Acid Chemistry
The cinnamylidene group in this compound suggests a potential for solid-state reactivity, particularly photochemical transformations. Cinnamic acid and its derivatives are well-known to undergo [2+2] cycloaddition reactions in the solid state upon exposure to UV light, a classic example of a topochemical reaction where the crystal structure of the reactant dictates the stereochemistry of the product. The outcome of such reactions is highly dependent on the packing of the molecules in the crystal lattice, specifically the proximity and orientation of the reactive double bonds.
Given this precedent, it is plausible that this compound could undergo similar solid-state photodimerization or polymerization reactions. However, no studies have been published that investigate the solid-state reactivity of this specific compound. Such research would involve irradiating the crystalline material and analyzing the products, a process that would provide valuable insights into its topochemical behavior. The lack of a known crystal structure for this compound currently precludes any prediction of its potential solid-state reactivity based on topochemical principles.
Influence of Crystal Structure on Electronic and Optical Properties: An Unanswered Question
However, without any experimental data on the crystalline forms of this compound, it is impossible to establish any structure-property relationships. Research in this area would involve characterizing the optical and electronic properties of different polymorphs or cocrystals (should they be discovered) and correlating these findings with their respective crystal structures. This remains a completely unexplored facet of the solid-state chemistry of this compound.
Advanced Applications in Chemical Research and Materials Science
Role as Precursors and Building Blocks in Heterocyclic Synthesis (e.g., pyrimidine (B1678525) derivatives)
5-Cinnamylidenebarbituric acid serves as a valuable precursor for the synthesis of a variety of heterocyclic compounds, most notably pyrimidine derivatives. The core of this utility lies in its structure as an α,β-unsaturated carbonyl compound, which makes it susceptible to nucleophilic attack and subsequent cyclization reactions.
One of the key synthetic routes to pyrimidine derivatives involves the [3+3] annulation reaction. In this approach, a three-atom component, such as urea (B33335) or a substituted amidine, reacts with a three-carbon component, which can be an α,β-unsaturated ketone like this compound. This reaction typically proceeds via a Michael addition of the nucleophilic nitrogen atom of urea or amidine to the β-carbon of the cinnamylidene moiety, followed by an intramolecular cyclization and dehydration to form the stable pyrimidine ring.
The general reaction scheme can be depicted as follows:
| Reactant 1 | Reactant 2 | Product | Reaction Type |
|---|---|---|---|
| This compound | Urea/Thiourea | Pyrimidine-fused barbiturate (B1230296) | [3+3] Cyclocondensation |
| This compound | Amidines | Substituted Pyrimidine | [3+3] Annulation |
This methodology allows for the synthesis of a diverse library of pyrimidine-fused barbiturates, which are of significant interest in medicinal chemistry due to their potential biological activities. The substituents on the cinnamylidene group and the barbituric acid ring can be readily modified, providing a straightforward way to tune the properties of the resulting heterocyclic products.
Application in Organic Synthesis Methodologies Development
The electrophilic nature of the exocyclic double bond in this compound makes it an excellent substrate for the development of new organic synthesis methodologies, particularly in the realm of asymmetric catalysis. Alkylidene barbituric acids are recognized as highly reactive electron-poor alkene derivatives, readily participating in various transformations.
Michael Addition Reactions: this compound is an effective Michael acceptor. Its reaction with a wide range of nucleophiles, including stabilized carbanions, enamines, and organocatalysts, has been explored to develop novel carbon-carbon and carbon-heteroatom bond-forming reactions. The development of enantioselective Michael additions using chiral catalysts has been a significant area of research, enabling the synthesis of chiral molecules with high stereocontrol.
Cycloaddition Reactions: The electron-deficient double bond of this compound can also participate in various cycloaddition reactions. These include [3+2] and [4+2] cycloadditions, which are powerful methods for the construction of complex cyclic and spirocyclic frameworks. The use of chiral catalysts in these reactions allows for the enantioselective synthesis of these intricate structures, which are often found in natural products and pharmaceutically active compounds.
The reactivity of this compound in these reactions has been instrumental in the development of new catalytic systems and the expansion of the synthetic chemist's toolkit for constructing complex molecular architectures.
Investigation in Optoelectronic Materials Research (e.g., Non-Linear Optics (NLO))
The extended π-conjugated system of this compound, which includes the phenyl ring, the exocyclic double bond, and the carbonyl groups of the barbituric acid ring, gives rise to interesting electronic and optical properties. This has led to its investigation in the field of optoelectronic materials, particularly for applications in non-linear optics (NLO).
NLO materials are substances that exhibit a nonlinear response to an applied optical field, enabling applications such as frequency conversion, optical switching, and data storage. The NLO properties of organic molecules are often associated with the presence of a donor-π-acceptor (D-π-A) structure. In the case of this compound derivatives, the barbituric acid moiety can act as an electron-accepting group, while the cinnamylidene portion can be functionalized with electron-donating groups on the phenyl ring to create a D-π-A system.
The key molecular features contributing to the NLO properties of this compound derivatives include:
Extended π-Conjugation: Facilitates intramolecular charge transfer (ICT) upon photoexcitation.
Electron-Withdrawing Barbituric Acid Moiety: Acts as a strong acceptor group.
Tunable Donor Group: The phenyl ring of the cinnamylidene group can be substituted with various electron-donating groups to modulate the NLO response.
Researchers have synthesized and characterized a range of this compound derivatives and investigated their second- and third-order NLO properties. These studies often involve both experimental measurements, such as the Kurtz-Perry powder technique for second-harmonic generation (SHG) efficiency, and computational calculations to understand the structure-property relationships.
| Derivative Type | Potential NLO Application | Key Structural Feature |
|---|---|---|
| Donor-substituted cinnamylidene | Second-Harmonic Generation (SHG) | Enhanced intramolecular charge transfer |
| Push-pull systems | Electro-optic modulation | Large hyperpolarizability |
| Crystalline materials | Frequency doubling | Non-centrosymmetric crystal packing |
The ability to tailor the molecular structure of this compound to optimize its NLO properties makes it a promising candidate for the development of new organic materials for optoelectronic devices.
Catalytic Applications or Ligand Design in Organometallic Chemistry
The barbituric acid scaffold, with its nitrogen and oxygen donor atoms, possesses the potential to act as a ligand in organometallic chemistry. The coordination of metal ions to the barbituric acid moiety can lead to the formation of metal complexes with interesting structural and catalytic properties.
While direct catalytic applications of this compound metal complexes are an emerging area of research, the fundamental principles of ligand design suggest its potential. The nitrogen and oxygen atoms of the barbituric acid ring can coordinate to a metal center, and the cinnamylidene substituent can influence the steric and electronic properties of the resulting complex.
The design of ligands is a crucial aspect of homogeneous catalysis, as the ligand environment around the metal center dictates the catalyst's activity, selectivity, and stability. This compound offers several features that are attractive for ligand design:
Multiple Donor Sites: The two nitrogen atoms and three oxygen atoms of the barbituric acid ring provide multiple potential coordination sites.
Steric Tunability: The cinnamylidene group provides a handle for introducing steric bulk, which can be used to control the coordination sphere of the metal and influence the selectivity of catalytic reactions.
Electronic Modulation: Substituents on the phenyl ring of the cinnamylidene moiety can be used to electronically tune the ligand and, consequently, the reactivity of the metal center.
Research into the coordination chemistry of barbituric acid derivatives with various transition metals has demonstrated their ability to form stable complexes. While the catalytic activity of these specific complexes is still under exploration, related systems, such as metal complexes with thiosemicarbazone derivatives of cinnamaldehyde (B126680), have shown promise in catalytic applications like cross-coupling reactions. This suggests that this compound-based ligands could be valuable for developing new catalysts for a range of organic transformations.
Future Research Directions and Unexplored Avenues for 5 Cinnamylidenebarbituric Acid
Development of Asymmetric Synthetic Methodologies
The biological activity of chiral molecules is often highly dependent on their stereochemistry. To date, the synthesis of 5-Cinnamylidenebarbituric acid derivatives has largely focused on achiral methods. A significant and impactful area of future research lies in the development of asymmetric synthetic methodologies to produce enantiomerically pure or enriched compounds.
The construction of chiral scaffolds through the catalytic enantioselective transformation of barbituric acid and its derivatives has seen recent emergence. mdpi.com These methods often utilize either organocatalysis or metal-based catalysis to achieve high levels of stereocontrol. mdpi.com Future work could focus on adapting these strategies for the synthesis of chiral this compound analogues. This could involve the use of chiral catalysts, such as proline and its derivatives or chiral phosphines, in the Knoevenagel condensation between barbituric acid and cinnamaldehyde (B126680). mdpi.com
Furthermore, enantioselective cycloaddition reactions involving alkylidene barbiturates as dienophiles have been reported, yielding high value chiral heterocycles. mdpi.com Exploring similar cycloaddition strategies with this compound as a building block could lead to the discovery of novel, stereochemically complex molecules with unique biological activities. The development of one-pot procedures, starting from commercially available protected α-amino acids, could also provide a streamlined approach to chiral derivatives. nih.gov
Table 1: Potential Asymmetric Catalytic Systems for this compound Synthesis
| Catalyst Type | Potential Reaction | Key Advantages |
| Chiral Brønsted Acids | Enantioselective Knoevenagel Condensation | Metal-free, environmentally benign |
| Chiral Lewis Acids | Enantioselective Michael Addition to derivatives | High turnover numbers, potential for high enantioselectivity |
| Chiral Phosphines | Asymmetric [3+2] or [4+2] Cycloadditions | Access to complex heterocyclic scaffolds mdpi.com |
| Bifunctional Organocatalysts | Tandem Condensation-Cyclization Reactions | Step-economy, potential for creating multiple stereocenters in one pot |
Deeper Mechanistic Probes using Advanced Spectroscopic Techniques
A thorough understanding of reaction mechanisms is crucial for optimizing synthetic protocols and designing novel chemical transformations. Future research should employ advanced spectroscopic techniques to gain deeper insights into the formation of this compound and its subsequent reactions.
In-situ monitoring techniques, such as ReactIR (in-situ Fourier Transform Infrared Spectroscopy) and process NMR (Nuclear Magnetic Resonance), could be utilized to track the real-time concentration of reactants, intermediates, and products. This would provide valuable kinetic data and help to elucidate the role of catalysts and reaction conditions. For instance, the keto-enol tautomerism of barbituric acid, which is a key step in the Knoevenagel condensation, could be studied in detail. orientjchem.org
Advanced mass spectrometry techniques, such as tandem mass spectrometry (MS/MS), can be employed to characterize transient intermediates and elucidate fragmentation pathways, offering clues to the reaction mechanism. researchgate.net Furthermore, the integration of electrochemistry with surface-enhanced Raman spectroscopy (SERS) could provide insights into the orientation of molecules on catalyst surfaces and track chemical changes at electrochemical interfaces. researchgate.net
Table 2: Advanced Spectroscopic Techniques for Mechanistic Studies
| Technique | Information Gained | Potential Application for this compound |
| In-situ FTIR/NMR | Reaction kinetics, intermediate identification | Optimization of synthesis, understanding catalyst turnover |
| Tandem Mass Spectrometry (MS/MS) | Structural elucidation of intermediates and products | Mapping reaction pathways and identifying byproducts |
| Surface-Enhanced Raman Spectroscopy (SERS) | Molecular orientation, interfacial reactions | Studying heterogeneous catalytic syntheses |
| X-ray Crystallography | Absolute configuration of chiral products | Confirmation of stereochemistry from asymmetric synthesis mdpi.com |
Exploration of Novel Molecular Targets and Pathways for Biological Activity
While derivatives of barbituric acid and cinnamic acid are known to possess a wide range of biological activities, the specific molecular targets and pathways for this compound remain largely uninvestigated. nih.gov A significant future research direction is the systematic exploration of its biological effects to identify novel therapeutic applications.
Initial screening efforts should encompass a broad range of disease areas, including cancer, infectious diseases, and neurological disorders, where cinnamic acid derivatives have shown promise. nih.gov For example, some cinnamic acid derivatives exhibit anticancer effects by inducing apoptosis. nih.gov Investigating whether this compound derivatives can modulate similar pathways would be a valuable starting point.
Once a promising biological activity is identified, target deconvolution studies will be essential to pinpoint the specific molecular targets. This can be achieved through a combination of techniques such as affinity chromatography, proteomics, and genetic approaches. Understanding the mechanism of action at a molecular level is crucial for further drug development and optimization. For instance, identifying if a compound inhibits a key enzyme in a metabolic pathway, such as the mycolic acid biosynthesis pathway in Mycobacterium tuberculosis, can guide further derivatization to improve potency and selectivity. nih.gov
Integrated Computational and Experimental Approaches for Rational Design
Rational drug design, which leverages knowledge of a biological target to design molecules that interact with it, offers a powerful approach to accelerate the discovery of new therapeutic agents. slideshare.netslideshare.net Integrating computational modeling with experimental synthesis and testing will be key to unlocking the therapeutic potential of this compound derivatives.
This process begins with a validated biological target. slideshare.net If a specific target is identified for this compound, structure-based drug design can be employed. This involves using the 3D structure of the target, often determined by X-ray crystallography or NMR, to design molecules that fit optimally into the binding site. slideshare.net In the absence of a known target structure, ligand-based drug design methods, such as Quantitative Structure-Activity Relationship (QSAR) studies and pharmacophore modeling, can be utilized. nih.gov These approaches rely on the knowledge of other molecules that bind to the biological target of interest to build predictive models. slideshare.net
Computational tools can be used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of newly designed analogues, helping to prioritize compounds with favorable pharmacokinetic profiles for synthesis. nih.gov This iterative cycle of design, synthesis, and testing can lead to the development of drug candidates with improved potency, selectivity, and fewer side effects. slideshare.net
Table 3: A Workflow for Integrated Rational Drug Design
| Step | Description | Key Techniques |
| 1. Target Identification & Validation | Identifying the biological target responsible for a therapeutic effect. | Biological assays, genetic studies. |
| 2. Lead Identification | Discovering a this compound derivative with desired activity. | High-throughput screening. |
| 3. Computational Modeling | Building predictive models of the target-ligand interaction. | Molecular docking, QSAR, pharmacophore modeling. nih.gov |
| 4. Rational Design of Analogues | Designing new derivatives with predicted improved properties. | In silico modification of the lead structure. |
| 5. Synthesis and In Vitro Testing | Chemical synthesis of designed compounds and evaluation of their biological activity. | Organic synthesis, biochemical and cellular assays. |
| 6. Lead Optimization | Iteratively refining the chemical structure to improve desired properties. | Repeating steps 3-5. |
Innovations in Sustainable Synthesis and Process Intensification
The principles of green chemistry and process intensification are becoming increasingly important in chemical manufacturing to reduce environmental impact and improve efficiency. rsc.orgmdpi.com Future research should focus on developing more sustainable and scalable synthetic routes to this compound.
This includes the exploration of environmentally benign solvents, such as water or ethanol, and the use of reusable heterogeneous catalysts. iau.ir For example, sulfonic acid functionalized nanoporous silica (B1680970) has been shown to be an efficient and recyclable catalyst for the Knoevenagel condensation. iau.ir The development of one-pot, multi-component reactions also aligns with the principles of green chemistry by reducing the number of synthetic steps and purification procedures. orgchemres.orgpcbiochemres.comnih.gov
Process intensification aims to develop more compact, safer, and more efficient manufacturing processes. cetjournal.itmdpi.com This can be achieved through the use of microreactors or continuous flow reactors, which offer superior heat and mass transfer compared to traditional batch reactors. youtube.com These technologies can lead to higher yields, improved product quality, and inherently safer processes due to the smaller reaction volumes. cetjournal.it Investigating the synthesis of this compound in such intensified systems could pave the way for its efficient and sustainable large-scale production.
Exploration of Photophysical Properties and Applications
The extended π-conjugation system in this compound, arising from the cinnamylidene moiety, suggests that this compound and its derivatives may possess interesting photophysical properties, such as fluorescence. This is a largely unexplored area that could lead to applications in materials science and chemical sensing.
Future research should involve a systematic investigation of the absorption and emission properties of this compound and a library of its derivatives with varying electron-donating and electron-withdrawing substituents on the phenyl ring. This would allow for the tuning of their photophysical properties. Quantum yield measurements and lifetime studies would provide a deeper understanding of their fluorescence characteristics.
Potential applications for fluorescent this compound derivatives could include their use as fluorescent probes for the detection of specific analytes or as organic light-emitting diode (OLED) materials. The barbituric acid moiety can also participate in hydrogen bonding, which could be exploited for the development of supramolecular assemblies with unique photophysical behaviors.
Q & A
Q. What are the standard synthetic protocols for preparing 5-Cinnamylidenebarbituric acid?
Answer: The synthesis typically involves the condensation of barbituric acid with cinnamaldehyde derivatives under acidic or basic conditions. For example, sodium ethoxide (prepared from sodium metal and ethanol) catalyzes the reaction between diethyl malonate and urea, forming barbituric acid intermediates. Subsequent Knoevenagel condensation with cinnamaldehyde derivatives introduces the cinnamylidene moiety. Key steps include refluxing in anhydrous ethanol, purification via recrystallization, and characterization using melting point analysis and FT-IR to confirm the α,β-unsaturated ketone structure .
Q. How can researchers characterize the purity and identity of this compound?
Answer: Standard methods include:
- Melting Point Analysis : Compare observed values with literature data (e.g., derivatives like 5-phenylbarbituric acid melt at 173–184°C ).
- Spectroscopy : Use FT-IR to confirm carbonyl (C=O) and C=C stretching vibrations (~1700 cm⁻¹ and 1600 cm⁻¹, respectively). UV-Vis can detect conjugation in the cinnamylidene group (λmax ~250–300 nm).
- Chromatography : TLC or HPLC with reference standards to assess purity.
- Elemental Analysis : Validate empirical formulas (e.g., C₁₂H₁₀N₂O₃ for this compound) .
Q. What solubility properties are critical for experimental design with this compound?
Answer: Barbituric acid derivatives exhibit low solubility in water but moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) and ethanol. Solubility can be enhanced via salt formation (e.g., sodium salts of 5-ethyl-5-phenylbarbituric acid ). Temperature-dependent solubility studies, as modeled for barbital derivatives, suggest using heating/cooling cycles to optimize crystallization .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?
Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* level) can map electron density distribution, identifying electrophilic sites (e.g., β-carbon in the α,β-unsaturated system). Molecular docking studies may predict interactions with biological targets (e.g., enzymes or receptors). Validate predictions experimentally via kinetic studies using nucleophiles like hydrazine or thiols .
Q. What strategies resolve contradictory spectral data (e.g., NMR splitting patterns) in this compound derivatives?
Answer: Contradictions may arise from tautomerism or dynamic equilibria. Use:
Q. How can reaction conditions be optimized to improve yields in large-scale syntheses?
Answer: Apply Design of Experiments (DoE) to test variables:
- Catalyst Loading : Sodium ethoxide vs. piperidine.
- Solvent Effects : Ethanol vs. toluene (for azeotropic water removal).
- Temperature : Reflux (78°C for ethanol) vs. microwave-assisted synthesis. Monitor reaction progress via in-situ FT-IR or HPLC. For example, intramolecular imide cyclization in barbituric acid derivatives requires precise bromopropyl intermediate stoichiometry .
Q. What mechanistic insights explain the biological activity of this compound analogs?
Answer: Structure-Activity Relationship (SAR) studies suggest:
- The cinnamylidene group enhances π-π stacking with aromatic residues in enzyme active sites.
- Barbituric acid’s hydrogen-bonding capacity (N-H and C=O groups) may mimic natural substrates (e.g., in dehydrogenase inhibition). Validate via enzyme inhibition assays (e.g., IC₅₀ determination) and molecular dynamics simulations .
Methodological Guidance
Q. How should researchers design experiments to assess tautomeric equilibria in solution?
Answer:
Q. What are best practices for reproducing synthetic protocols from literature?
Answer:
- Detailed Reagent Specifications : Purity (≥97%, verified by HPLC), CAS numbers, and suppliers (e.g., AldrichCPR ).
- Stoichiometry Adjustments : Account for hygroscopicity or residual solvents in intermediates.
- Supplemental Data : Refer to supporting information for unmentioned steps (e.g., drying times, filtration methods) .
Q. How can contradictory biological assay results be reconciled across studies?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
